molecular formula InSe B080622 硒化铟 (In<sub>2</sub>Se<sub>3</sub>) CAS No. 12056-07-4

硒化铟 (In2Se3)

货号: B080622
CAS 编号: 12056-07-4
分子量: 193.79 g/mol
InChI 键: NMHFBDQVKIZULJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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安全和危害

When handling In2Se3, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

未来方向

In2Se3 has drawn special attention owing to the existence of intercoupled in-plane (IP) and out-of-plane (OOP) ferroelectricity in monolayer form, which makes it a potential candidate for emerging artificial intelligence, information processing and memory applications . In addition, the high optical absorption and phase-dependent visible to infrared bandgap become advantageous from optoelectronics point-of-view . This unique ferroelectric and optoelectronic coupling further leads to explore atomic-scale multifunctional devices .

作用机制

Target of Action

Indium selenides, including In2Se3, primarily target the domain of photoelectrochemistry . They have garnered enormous interest due to their favorable carrier mobility and high photoresponsivities . These properties make them promising candidates for high-performance photovoltaic and optoelectronic devices .

Mode of Action

In2Se3 interacts with its targets through its unique electronic properties. It has a layered structure with the intralayer being covalently bonded and the interlayers being interacted by van der Waals force .

Biochemical Pathways

The synthesis of stoichiometric indium selenides (InSe and In2Se3) in the nano-regime is achieved through proper choice of the reaction solvents . The reaction conditions have a profound effect on the morphology of the nanostructures . The UV-DRS analysis showed a blue shift relative to the bulk band gap and falls in the range suitable for solar cell applications .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of In2Se3, we can discuss its formation and stability. In2Se3 can be prepared by stoichiometric combination of the elements at 1000 to 1100°C temperatures . The metallic α-phase of indium selenide converts to intrinsic conduction β-phase under change in temperature .

Result of Action

The result of In2Se3’s action is the creation of high-performance photovoltaic and optoelectronic devices . Efficient photoresponsitivity was achieved in the as-prepared cubic InSe and hexagonal In2Se3 nanocrystal-based prototype devices . Furthermore, the ferroelectric polarization of α-In2Se3 weakens the nonadiabatic coupling of the nonradioactive recombination, successfully competing with the narrow bandgap and slow dephasing process, and achieving both high optical absorption efficiency and long carrier lifetime .

Action Environment

The action of In2Se3 is influenced by environmental factors such as temperature . The metallic α-phase of indium selenide converts to intrinsic conduction β-phase under change in temperature . Furthermore, the synthesis of In2Se3 is achieved through proper choice of the reaction solvents, indicating that the solvent environment plays a crucial role in the formation of In2Se3 .

准备方法

化学反应分析

Indium selenide undergoes various chemical reactions, including:

    Oxidation: Indium selenide can be oxidized to form indium oxide and selenium dioxide.

    Reduction: The reduction of indium selenide can lead to the formation of elemental indium and selenium.

    Substitution: Indium selenide can undergo substitution reactions with other chalcogenides, leading to the formation of mixed chalcogenide compounds.

Common Reagents and Conditions:

    Oxidizing Agents: Oxygen or air can be used as oxidizing agents.

    Reducing Agents: Hydrogen or hydrazine can be used as reducing agents.

    Substitution Reactions: Other chalcogenides, such as sulfur or tellurium, can be used in substitution reactions.

Major Products:

    Oxidation: Indium oxide (In2O3) and selenium dioxide (SeO2).

    Reduction: Elemental indium (In) and selenium (Se).

    Substitution: Mixed chalcogenide compounds, such as indium sulfide selenide (In2SSe3).

相似化合物的比较

Indium selenide can be compared with other group III-VI semiconductors, such as:

    Gallium selenide (Ga2Se3): Similar to indium selenide, gallium selenide exhibits excellent optoelectronic properties but has a different crystal structure and bandgap.

    Indium sulfide (In2S3): Indium sulfide shares similar electronic properties with indium selenide but has different chemical reactivity and stability.

    Cadmium selenide (CdSe): Cadmium selenide is another group II-VI semiconductor with similar optoelectronic properties but different toxicity and environmental impact.

Indium selenide stands out due to its unique combination of ferroelectric, piezoelectric, and optoelectronic properties, making it a versatile material for various applications .

属性

CAS 编号

12056-07-4

分子式

InSe

分子量

193.79 g/mol

IUPAC 名称

indium;selenium

InChI

InChI=1S/In.Se

InChI 键

NMHFBDQVKIZULJ-UHFFFAOYSA-N

SMILES

[Se-2].[Se-2].[Se-2].[In+3].[In+3]

规范 SMILES

[Se].[In]

12056-07-4

Pictograms

Acute Toxic; Health Hazard; Environmental Hazard

产品来源

United States
Customer
Q & A

ANone: The molecular formula for Indium Selenide is In2Se3. It has a molecular weight of 466.616 g/mol.

A: In2Se3 exists in several polymorphs, with the most common being α-In2Se3, β-In2Se3, and γ-In2Se3. These polymorphs differ in their stacking arrangements of Se-In-Se-In-Se layers. α-In2Se3 exhibits a rhombohedral structure [], β-In2Se3 adopts a hexagonal layered structure [], and γ-In2Se3 crystallizes in a defect wurtzite structure []. These structural variations lead to differences in their electronic and optical properties, making them suitable for different applications.

ANone: Several spectroscopic techniques are employed to characterize In2Se3, including:

  • X-ray Diffraction (XRD): Used to determine the crystal structure and phase purity of In2Se3 thin films. [, ]
  • Raman Spectroscopy: Provides information about the vibrational modes of In2Se3 and helps identify different polymorphs. [, , ]
  • X-ray Photoelectron Spectroscopy (XPS): Used to analyze the elemental composition and chemical states of In and Se in In2Se3. [, ]
  • Photoluminescence (PL) Spectroscopy: Provides insights into the electronic band structure and optical properties of In2Se3. []

A: While In2Se3 demonstrates good stability under ambient conditions compared to other 2D materials, it can degrade upon prolonged exposure to air and humidity. [, ]

A: Temperature plays a crucial role in the phase stability of In2Se3. α-In2Se3, stable at room temperature, transitions to β-In2Se3 upon heating above 200°C. [] This transition is reversible in bulk materials but less readily achievable in thin films. [] Furthermore, annealing In2Se3 below its phase transition temperature can significantly improve its electronic properties, such as increasing on-state current and electron mobility in transistors. []

ANone: Various substrates are employed for In2Se3 thin film deposition depending on the desired application. Common substrates include:

  • Glass: Used for its low cost and transparency in optoelectronic applications. [, ]
  • Silicon (Si): A standard substrate in microelectronics, compatible with existing fabrication processes. [, ]
  • Sapphire (Al2O3): Offers excellent thermal stability and transparency, suitable for high-temperature applications and optoelectronics. [, ]
  • Graphene: Provides a two-dimensional platform for In2Se3 growth, enabling flexible and transparent devices. [, , ]

ANone: In2Se3 shows promise for several electronic applications:

  • Field-Effect Transistors (FETs): In2Se3 exhibits high electron mobility, making it suitable for high-performance transistors. [, , , ]
  • Phase-Change Memory (PCM): In2Se3 undergoes reversible phase transitions between amorphous and crystalline states with contrasting electrical properties, enabling its use in non-volatile memory devices. [, , ]
  • Ferrorelectric Devices: α-In2Se3's ferroelectric nature makes it attractive for developing ferroelectric memory devices and transistors with low power consumption. [, , ]

ANone: In2Se3 possesses several advantages as a photodetector material:

  • High Photoresponsivity: In2Se3 exhibits a strong photoresponse, generating a significant electrical signal upon light illumination. [, , , , ]
  • Broadband Detection: In2Se3-based photodetectors can operate in a wide spectral range, from the ultraviolet to the near-infrared region. [, , ]
  • Fast Response Time: In2Se3 demonstrates a rapid response to changes in light intensity, enabling high-speed photodetection. [, , ]

ANone: Yes, In2Se3 has been investigated as a potential material for solar cell applications:

  • Absorber Layer: In2Se3's suitable bandgap allows for efficient absorption of sunlight, making it a candidate for the absorber layer in thin-film solar cells. [, , ]
  • Buffer Layer: In2Se3 can be used as a buffer layer in CuInSe2 (CIS) solar cells, improving device performance by passivating defects at the interface. []

ANone: Despite its potential, several challenges remain:

  • Controlled Synthesis of Specific Polymorphs: Synthesizing phase-pure In2Se3 thin films of desired polymorphs remains challenging. []
  • Scalable Production: Developing cost-effective and scalable techniques for producing high-quality In2Se3 is crucial for commercialization. []
  • Long-Term Stability: Addressing the long-term stability of In2Se3 devices under various operating conditions is essential for practical applications. [, ]

ANone: Future research on In2Se3 will likely focus on:

  • Doping and Alloying: Exploring the effects of doping and alloying on the properties of In2Se3 to further tailor its performance. []
  • Heterostructures: Investigating the integration of In2Se3 with other 2D materials to create novel heterostructures with enhanced properties. [, , ]
  • Flexible and Transparent Devices: Developing flexible and transparent In2Se3-based devices for applications in wearable electronics and displays. [, ]

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